molecular formula C12H17BrO2S B1401521 Benzene, 1-bromo-4-(hexylsulfonyl)- CAS No. 856165-22-5

Benzene, 1-bromo-4-(hexylsulfonyl)-

Cat. No.: B1401521
CAS No.: 856165-22-5
M. Wt: 305.23 g/mol
InChI Key: WJMUCOAYWNSATH-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-4-(hexylsulfonyl)- is an organic compound characterized by a benzene ring substituted with a bromine atom and a hexylsulfonyl group. This compound is known for its unique chemical properties and is used in various scientific research applications due to its reactivity and structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-bromo-4-(hexylsulfonyl)- typically involves the bromination of benzene followed by the introduction of the hexylsulfonyl group. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with bromine in the presence of a catalyst such as iron(III) bromide to form bromobenzene. Subsequently, the hexylsulfonyl group can be introduced through a sulfonation reaction using hexylsulfonyl chloride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of Benzene, 1-bromo-4-(hexylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-bromo-4-(hexylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, 1-bromo-4-(hexylsulfonyl)- is utilized in several scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-4-(hexylsulfonyl)- involves its interaction with various molecular targets. The bromine atom and the hexylsulfonyl group provide sites for electrophilic and nucleophilic attacks, respectively. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations. The compound’s effects are mediated through pathways involving electrophilic aromatic substitution and nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-bromo-4-(hexylsulfonyl)- is unique due to the presence of both a bromine atom and a hexylsulfonyl group on the benzene ring. This dual substitution imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-bromo-4-hexylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2S/c1-2-3-4-5-10-16(14,15)12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMUCOAYWNSATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00833653
Record name 1-Bromo-4-(hexane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00833653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856165-22-5
Record name 1-Bromo-4-(hexane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00833653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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